
2-(Chloromethyl)-1-fluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-fluoronaphthalene typically involves the chloromethylation of 1-fluoronaphthalene. This can be achieved through the reaction of 1-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 1-fluoronaphthalene to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1-fluoronaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
Nucleophilic Substitution: Products such as azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products such as nitro, sulfonic acid, and halogenated derivatives.
Oxidation and Reduction: Products such as carboxylic acids and hydrocarbons.
科学研究应用
2-(Chloromethyl)-1-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 2-(Chloromethyl)-1-fluoronaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, influences the electronic distribution in the naphthalene ring, thereby affecting the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-1-bromonaphthalene
- 2-(Chloromethyl)-1-iodonaphthalene
- 2-(Chloromethyl)-1-chloronaphthalene
Uniqueness
2-(Chloromethyl)-1-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it different from its halogenated analogs.
属性
分子式 |
C11H8ClF |
|---|---|
分子量 |
194.63 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 |
InChI 键 |
VLMXWCNPTWTTIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)


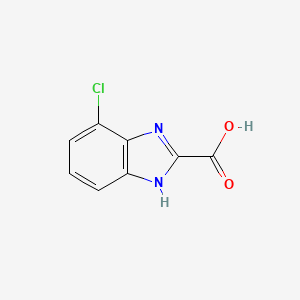
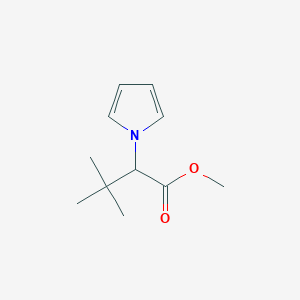

![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
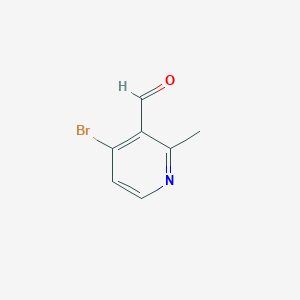

![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)
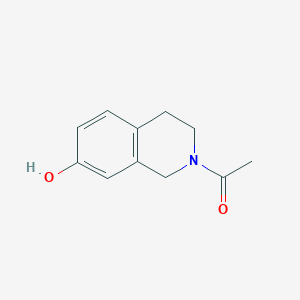
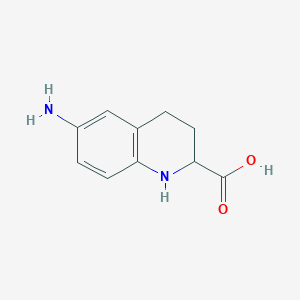
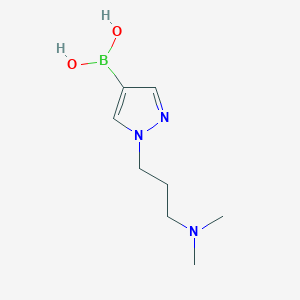
![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
